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Abstract
Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2

(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule

expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and

subsequently by Atopix Therapeutics and Chiesi Farmaceutici, Timapiprant emerged as a

promising oral therapeutic for a range of allergic and inflammatory conditions, including

asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on

blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory

responses. This guide provides a comprehensive technical overview of the discovery and

development history of Timapiprant, detailing its preclinical pharmacology, clinical evaluation,

and the underlying scientific rationale for its investigation.

Introduction: Targeting the PGD2/DP2 Pathway
Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical

mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through

two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation

and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is

preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells,

eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of

pro-inflammatory events, including cell chemotaxis, activation, and cytokine release,
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contributing to the pathophysiology of allergic diseases.[7][8] Timapiprant was designed as a

selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]

Preclinical Development
Discovery and Lead Optimization
Timapiprant, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic

acid, was identified through a drug discovery program focused on developing potent and

selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative

demonstrated high binding affinity and selectivity for the DP2 receptor.[8]

In Vitro Pharmacology
A series of in vitro assays were conducted to characterize the pharmacological profile of

Timapiprant.

2.2.1. Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of Timapiprant for the

DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both

recombinant and native DP2 receptors.[1][2]

Table 1: In Vitro Receptor Binding Affinity of Timapiprant

Receptor Species Ki (nM)

Recombinant DP2 Human 13[1][2]

Recombinant DP2 Rat 3[1][2]

Native DP2 (Th2 cells) Human 4[1][2]

2.2.2. Functional Antagonism

Timapiprant's ability to functionally antagonize DP2 receptor activation was assessed in

various cell-based assays.

Table 2: In Vitro Functional Activity of Timapiprant
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Assay Cell Type Endpoint IC50 (nM)

Th2 Lymphocyte

Chemotaxis
Human Inhibition of migration 28[1][2]

Th2 Lymphocyte

Cytokine Production
Human

Inhibition of IL-13

release
19[9]

Eosinophil Shape

Change
Human

Inhibition of PGD2-

induced shape

change

11[9]

Th2 Cell Anti-

apoptosis
Human

Inhibition of PGD2-

induced survival
35[1][2]

2.2.3. Selectivity

Timapiprant exhibited high selectivity for the DP2 receptor, with no significant activity at other

prostanoid receptors or a panel of other receptors and enzymes at concentrations well above

its DP2 inhibitory activity.[5][8]

In Vivo Pharmacology
The efficacy of Timapiprant was evaluated in animal models of allergic inflammation.

2.3.1. Animal Models of Eosinophilia

Timapiprant demonstrated dose-dependent inhibition of eosinophilia in response to a DP2

agonist in both rats and guinea pigs.[1][2]

Table 3: In Vivo Efficacy of Timapiprant in Animal Models

Animal Model Species Endpoint ED50 (mg/kg, p.o.)

DK-PGD2-induced

blood eosinophilia
Rat

Inhibition of eosinophil

influx
0.04[1][2]

DK-PGD2-induced

airway eosinophilia
Guinea Pig

Inhibition of eosinophil

influx
0.01[1][2]
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Pharmacokinetics
Preclinical studies in rats indicated that Timapiprant is orally bioavailable.[8] Limited human

pharmacokinetic data is available in the public domain. One study in healthy volunteers who

received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were

observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]

Clinical Development
Timapiprant has been investigated in multiple clinical trials for various inflammatory conditions.

Asthma
Several clinical trials have evaluated the efficacy and safety of Timapiprant in patients with

asthma.

Table 4: Summary of Key Clinical Trials of Timapiprant in Asthma
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Phase NCT Number
Patient
Population

Dosing
Regimen

Key Findings

Phase II NCT01057927

Moderate

persistent

asthma

200 mg twice

daily for 28 days

Significant

improvement in

FEV1 in the per-

protocol

population (9.8%

vs 1.8% with

placebo,

p=0.037).[11]

Phase II -
Mild to moderate

allergic asthma

25 mg once

daily, 200 mg

once daily, or

100 mg twice

daily for 12

weeks

Significant

improvement in

FEV1 with 25 mg

once daily

(p=0.028). In a

post-hoc analysis

of atopic

eosinophilic

subjects, FEV1

increased by 220

ml compared to

placebo

(p=0.005).[11]

Phase III -

Atopic

eosinophilic

asthma

50 mg once daily

for 12 weeks

Enrollment of

212 patients in

Russia was

completed in

2016.[4] Results

not yet fully

published.

Pilot Study NCT02660489 Atopic asthma

with

experimental

rhinovirus

infection

Not specified Timapiprant did

not significantly

affect the clinical

severity of

rhinovirus-
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induced

exacerbations.

[12]

Allergic Rhinitis
A clinical study assessed the effect of Timapiprant on the symptoms of allergic rhinitis.

Table 5: Clinical Trial of Timapiprant in Allergic Rhinitis

Phase NCT Number
Patient
Population

Dosing
Regimen

Key Findings

Phase II NCT01448902
Allergic to grass

pollen

200 mg twice

daily for 8 days

Significantly

reduced both

nasal and ocular

symptoms

compared to

placebo after

grass pollen

challenge.[13]

Eosinophilic Esophagitis
Timapiprant was also investigated for the treatment of eosinophilic esophagitis (EoE), a

chronic allergic inflammatory disease of the esophagus. The development for this indication

appears to have been discontinued.[14]

Atopic Dermatitis
A Phase II clinical trial (NCT02002208) was initiated to evaluate the efficacy of Timapiprant in
patients with moderate to severe atopic dermatitis.[15] The current status of this trial is not

publicly available.

Discontinuation of Development for Asthma
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While early phase trials showed promise, later-stage clinical development for asthma appears

to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after

Phase III trials failed to meet their primary endpoints for reducing asthma exacerbations.[16]

This outcome has likely influenced the development trajectory of other drugs in this class,

including Timapiprant.

Mechanism of Action and Signaling Pathway
Timapiprant acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding

of its natural ligand, PGD2.[8]

PGD2/DP2 Signaling Pathway
The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade

through Gαi/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in

intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways that

promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]

Cell Membrane
Intracellular

PGD2 DP2 Receptor
Binds

Gαi/o
Activates

Adenylyl
Cyclase

Inhibits
↓ cAMP

Produces Cell Activation
(e.g., Chemotaxis, Degranulation)

Leads to

Timapiprant
Blocks

Click to download full resolution via product page

PGD2/DP2 Receptor Signaling Pathway and the inhibitory action of Timapiprant.

Experimental Protocols
Radioligand Binding Assay (General Protocol)

Membrane Preparation: Membranes from cells expressing the recombinant human DP2

receptor or from human Th2 cells are prepared by homogenization and centrifugation.
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Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used.

Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and varying

concentrations of Timapiprant in a 96-well plate.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter plate.

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of

[3H]PGD2 (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Th2 Lymphocyte Chemotaxis Assay (General Protocol)
Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear

cells.

Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm

pore size) is used.

Assay Setup: The lower chamber contains assay medium with or without a chemoattractant

(e.g., PGD2) and varying concentrations of Timapiprant. The Th2 cells are placed in the

upper chamber.

Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow

for cell migration.

Quantification: The number of cells that have migrated to the lower chamber is quantified, for

example, by cell counting using a hemocytometer or a fluorescent dye-based assay.

Data Analysis: The concentration of Timapiprant that inhibits 50% of the chemoattractant-

induced cell migration (IC50) is calculated.

Conclusion
Timapiprant is a well-characterized, potent, and selective antagonist of the DP2 receptor that

has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have
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provided evidence of its potential to improve lung function and symptoms in patients with

asthma and allergic rhinitis. However, the development of Timapiprant for asthma appears to

have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class

in late-stage clinical trials. Despite this, the extensive research conducted on Timapiprant has

significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic

diseases and provides a valuable case study for future drug development efforts targeting this

pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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